tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Overview
Description
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a cyclopropyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a protecting group for amines. The reaction conditions typically include mild temperatures and the presence of catalysts to ensure high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of protected amines and carbamates.
Biology: The compound is used in biochemical assays and as a building block for more complex molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate exerts its effects involves interactions with molecular targets and pathways. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl (3-amino-2-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where such properties are desired .
Biological Activity
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and biological interactions. Research has indicated that it may play significant roles in enzyme modulation, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.26 g/mol. Its structural components include:
- tert-butyl group : Provides steric bulk and lipophilicity.
- Cyclopropyl group : Imparts unique steric and electronic properties that can influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may function as an inhibitor or activator depending on the target enzyme or receptor involved.
Key Mechanisms:
- Enzyme Modulation : The compound can bind to active sites on enzymes, altering their activity and influencing metabolic pathways. This property suggests potential applications in drug development as enzyme inhibitors or activators.
- Receptor Interaction : Preliminary studies indicate that it may modulate specific receptors in the central nervous system, potentially affecting neurotransmitter signaling pathways.
Biological Activity Studies
Research has explored the biological activities of this compound in various contexts:
-
Enzyme Interaction Studies :
- The compound has been shown to inhibit specific serine proteases, which are crucial in physiological processes such as blood coagulation and inflammation .
- In vitro studies suggest that it can modulate the activity of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
-
Pharmacological Applications :
- Investigations into its analgesic and anti-inflammatory properties have been initiated, with some evidence suggesting efficacy in modulating pain pathways .
- Its antimicrobial properties are under preliminary investigation, with studies indicating potential effectiveness against certain bacterial strains .
Comparative Analysis with Similar Compounds
A comparative analysis reveals the unique characteristics of this compound relative to structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-Butyl N-(3-hydroxypropyl)carbamate | Hydroxyl group instead of amino | Limited enzyme modulation |
N-Boc-1,3-diaminopropane | Contains two amino groups | Broad spectrum of enzyme inhibition |
tert-Butyl (3-amino-2-hydroxypropyl)carbamate | Hydroxy group influences solubility | Enhanced interaction with metabolic enzymes |
The presence of the cyclopropyl group in this compound is particularly significant as it confers distinct steric and electronic properties that enhance its biological activity compared to other carbamates.
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study on Enzyme Inhibition :
-
Therapeutic Application Exploration :
- Research into its analgesic properties revealed that the compound could reduce pain responses in animal models, indicating potential for development as a non-opioid pain management solution .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cyclopropylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGQZAUMPALUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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